Methyl 6-vinylpyrimidine-4-carboxylate
Description
Methyl 6-vinylpyrimidine-4-carboxylate is a heterocyclic organic compound featuring a pyrimidine ring substituted with a vinyl group at the 6-position and a methyl ester at the 4-position. Pyrimidine derivatives are pivotal in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and electronic properties.
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
methyl 6-ethenylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H8N2O2/c1-3-6-4-7(8(11)12-2)10-5-9-6/h3-5H,1H2,2H3 |
InChI Key |
FPIWKFKYCWHATA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=NC(=C1)C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings
Reactivity :
- The vinyl group in this compound confers higher reactivity compared to methoxy or thioether substituents in analogs like the compound from . For instance, vinyl groups participate in Diels-Alder reactions or polymerization, whereas methoxy groups are electron-donating but less reactive .
- Thioether-containing analogs (e.g., 2-methylsulfanyl derivatives) exhibit greater chemical stability due to sulfur’s electronegativity and resistance to hydrolysis .
Spectroscopic Properties :
- 1H NMR : Methyl esters typically show signals near δ 3.6–3.8 ppm for the methoxy group (e.g., methyl shikimate ). The vinyl group in this compound would display characteristic alkene protons (δ 5.0–6.5 ppm), absent in methoxy or thioether analogs.
- 13C NMR : The ester carbonyl (δ 165–175 ppm) is consistent across analogs, but pyrimidine ring carbons (δ 150–160 ppm) differ from terpene-based esters (e.g., sandaracopimaric acid methyl ester ).
Thermal and Solubility Behavior: Diterpenoid methyl esters (e.g., sandaracopimaric acid methyl ester) are highly hydrophobic and thermally stable, making them suitable for resin applications . this compound likely has moderate solubility in polar solvents (e.g., DMSO, acetone) due to its aromatic ring and ester group, similar to methyl shikimate .
Safety and Handling: Limited safety data exist for this compound. However, analogs like the thioether derivative in require precautions against inhalation and skin contact, suggesting similar handling protocols for the vinyl compound .
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